Olivetonide

Descripción

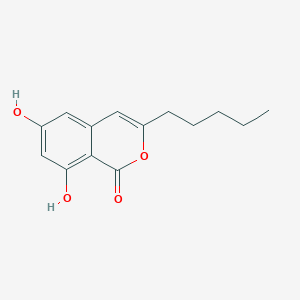

Olivetonide (6,8-Dihydroxy-3-pentylisochromen-1-one) is a phenolic compound first identified in pomegranate (Punica granatum) peel and the lichen Hypogymnia tubulosa . Structurally, it belongs to the isochromenone class, characterized by a fused benzene and pyran ring system with hydroxyl (-OH) and pentyl (-C₅H₁₁) substituents . Its physicochemical properties include a logP (octanol-water partition coefficient) of 2.937, indicating moderate lipophilicity, and a McGowan molecular volume (McVol) of 188.38 ml/mol .

This compound is notable for its biological activities. In Hypogymnia tubulosa extracts, it contributes to antioxidant (DPPH, ABTS, CUPRAC assays), antimicrobial, and cholinesterase inhibitory effects .

Propiedades

Fórmula molecular |

C14H16O4 |

|---|---|

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

6,8-dihydroxy-3-pentylisochromen-1-one |

InChI |

InChI=1S/C14H16O4/c1-2-3-4-5-11-7-9-6-10(15)8-12(16)13(9)14(17)18-11/h6-8,15-16H,2-5H2,1H3 |

Clave InChI |

FIMFRMRZGBUYMV-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |

SMILES canónico |

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Mechanistic and Ecological Insights

- Structural Impact on Bioactivity: this compound’s isochromenone ring enhances radical scavenging capacity compared to linear-chain phenolics like olivetol . The pentyl chain may facilitate interactions with hydrophobic microbial membranes .

- Ecological Roles: In pomegranate peel, this compound is part of a flavonoid-rich defense system against UV stress and pathogens . In H. tubulosa, it contributes to lichen survival in harsh environments .

- Analytical Differentiation : UHPLC-QTOF-MS profiling distinguishes this compound (retention time: ~12.5 min; [M-H]⁻ m/z 263.08) from thymol (shorter retention time; m/z 149.06) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.